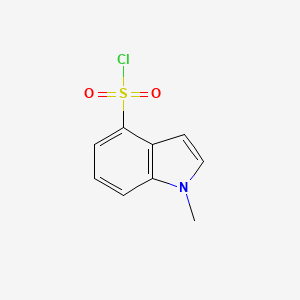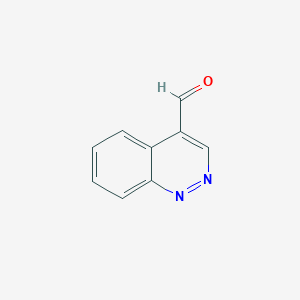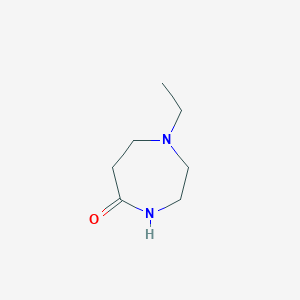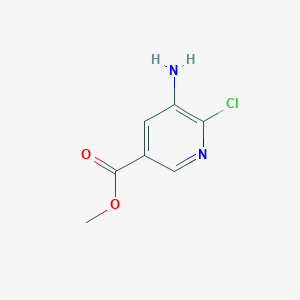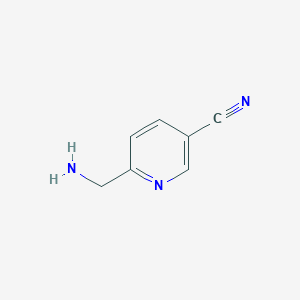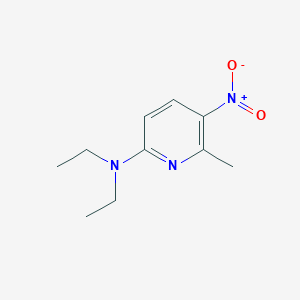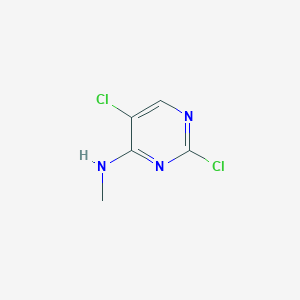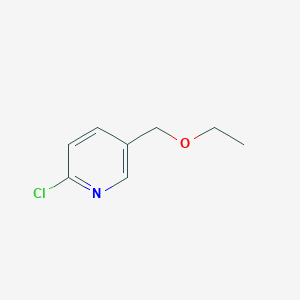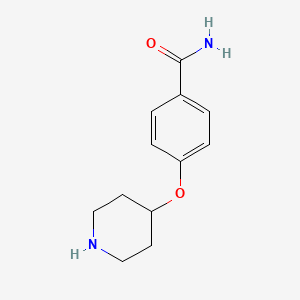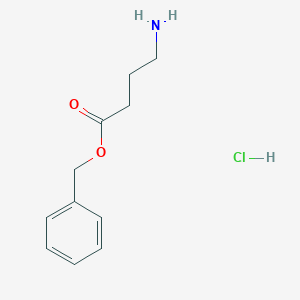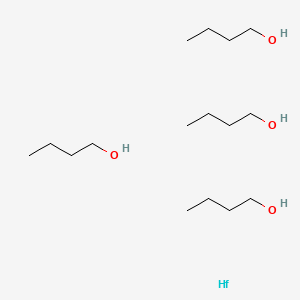
1-Butanol; Hafnio
Descripción general
Descripción
Butan-1-ol: is a primary alcohol with the chemical formula C₄H₁₀O. It is a colorless liquid with a characteristic odor and is commonly used as a solvent and in the production of other chemicals . Hafnium is a chemical element with the symbol Hf and atomic number 72. It is a lustrous, silvery-gray metal that is commonly used in nuclear reactors and other high-temperature applications. The combination of butan-1-ol and hafnium can lead to interesting chemical properties and applications, particularly in the field of catalysis and material science.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Butan-1-ol is used in various catalytic processes, including the production of esters and ketones.
Solvent: It is commonly used as a solvent in chemical reactions and industrial processes.
Biology and Medicine:
Biofuel: Butan-1-ol is being explored as a biofuel due to its favorable properties compared to ethanol.
Industry:
Material Science: Hafnium-based materials are used in high-temperature applications, including nuclear reactors and aerospace components.
Metal-Organic Frameworks (MOFs): Hafnium-based MOFs have applications in catalysis, gas storage, and separation technologies.
Mecanismo De Acción
Target of Action
The primary target of Butan-1-ol is the enzyme Haloalkane dehalogenase found in Pseudomonas paucimobilis . This enzyme plays a crucial role in the metabolism of haloalkanes in these bacteria . Hafnium, on the other hand, is commonly used in nuclear reactors and other high-temperature applications .
Mode of Action
Butan-1-ol interacts with its target, the Haloalkane dehalogenase, in a yet to be fully understood mechanism . Hafnium oxide nanoparticles have been synthesized through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material .
Biochemical Pathways
Butan-1-ol is involved in various biochemical pathways. It is produced in small amounts in humans by gut microbes . It is also involved in the oxidation process catalyzed by yeast alcohol dehydrogenase .
Pharmacokinetics
It is known that it has a molecular weight of 741216 and a chemical formula of C4H10O .
Result of Action
The result of Butan-1-ol action can lead to various biochemical reactions. For instance, it has been used as a catalyst in the dehydrogenation and consecutive bimolecular condensation of a primary alcohol . The effects of Hafnium action are largely dependent on its application, particularly in high-temperature environments .
Action Environment
The action of Butan-1-ol and Hafnium can be influenced by various environmental factors. For instance, the efficiency of Butan-1-ol in the dehydrogenation process can be affected by the nature of carbonaceous materials used in the preparation of hybrid catalysts . The stability and efficacy of Hafnium are influenced by the temperature of its environment, given its common use in high-temperature applications .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Butan-1-ol are primarily related to its role in biochemical reactions. It is known to undergo oxidation by nicotinamide-adenine dinucleotide (NAD+) catalyzed by yeast alcohol dehydrogenase . This reaction is significant in the metabolism of alcohol in biological systems. The biochemical properties of Hafnium are not well established in the literature.
Cellular Effects
It is known that at sub-lethal doses, Butan-1-ol acts as a depressant of the central nervous system, similar to ethanol . The cellular effects of Hafnium are primarily observed in its application in cancer theranostics. Hafnium-based nanomaterials have shown potential in enhancing therapeutic effects by absorbing high-energy rays and generating cytotoxic free radicals .
Molecular Mechanism
The molecular mechanism of Butan-1-ol involves its oxidation by NAD+, catalyzed by yeast alcohol dehydrogenase . For Hafnium, it forms both ionic and covalent bonds, depending on the other elements or compounds with which it reacts . For instance, in hafnium carbide (HfC), the bond is primarily covalent, while in hafnium chloride (HfCl4), the bond is more ionic in nature .
Metabolic Pathways
The metabolic pathways of Butan-1-ol involve its oxidation by NAD+, catalyzed by yeast alcohol dehydrogenase . The metabolic pathways of Hafnium are not well established in the literature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Crotonaldehyde: Butan-1-ol can be synthesized by the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.
Reppe Synthesis: This method involves the carbonylation of propene to produce butan-1-ol.
Hydrogenation of n-Butyraldehyde: This is the dominant industrial method, where n-butyraldehyde is obtained by the hydroformylation of propene.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Manganese (IV) oxide, nitric acid, chromic acid, selenium dioxide.
Dehydration Catalysts: γ-Al₂O₃.
Substitution Reagents: Sodium bromide, sulfuric acid.
Major Products:
Oxidation: Butanal (butyraldehyde).
Dehydration: Butenes (1-butene, cis-2-butene, trans-2-butene).
Substitution: 1-bromobutane.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
butan-1-ol;hafnium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGKURXFKLBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584822 | |
| Record name | Butan-1-ol--hafnium (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-22-9 | |
| Record name | Butan-1-ol--hafnium (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium n-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




